molecular formula C23H27NO4S B6328940 Fmoc-L-buthionine CAS No. 1821797-31-2

Fmoc-L-buthionine

Cat. No.: B6328940
CAS No.: 1821797-31-2
M. Wt: 413.5 g/mol
InChI Key: DWKYMIMIHMHMMY-NRFANRHFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-L-buthionine is a compound that combines the fluorenylmethyloxycarbonyl (Fmoc) protecting group with L-buthionine. The Fmoc group is widely used in organic synthesis, particularly in the protection of amine groups during peptide synthesis. L-buthionine is an amino acid derivative that plays a role in various biochemical processes.

Mechanism of Action

Target of Action

The primary target of Fmoc-L-buthionine is the amine group in peptide synthesis . The Fmoc group, short for 9-Fluorenylmethoxycarbonyl, is used as a protecting group for the amine group during peptide synthesis . This protection is crucial for the successful formation of peptide bonds, which requires the activation of the carboxyl group of an amino acid and the protection of the amine group .

Mode of Action

This compound operates by protecting the amine group during peptide synthesis. The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This protection allows for the successful formation of peptide bonds without interference from the amine group . The Fmoc group is base-labile, meaning it can be removed rapidly by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

The Fmoc group plays a significant role in the biochemical pathway of peptide synthesis. It allows for the rapid and highly efficient synthesis of peptides, including ones of significant size and complexity . The Fmoc group’s beneficial attributes have yet to be surpassed by any other amine-protecting group .

Result of Action

The result of this compound’s action is the successful synthesis of peptides. By protecting the amine group, this compound allows for the formation of peptide bonds without interference . After the peptide synthesis is complete, the Fmoc group can be removed, leaving behind the desired peptide .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can impact the stability of the Fmoc group and its ability to protect the amine group . Additionally, the temperature and solvent used can also affect the efficiency of peptide synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Fmoc-L-buthionine typically involves the protection of the amino group of L-buthionine with the Fmoc group. This can be achieved by reacting L-buthionine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an organic solvent like dioxane . Another method involves the use of 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which can be obtained by reacting Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and solid-phase peptide synthesis (SPPS) techniques. The Fmoc group is introduced to the amino acid on a solid support, and the peptide chain is built step-by-step with repeated cycles of deprotection and coupling .

Chemical Reactions Analysis

Types of Reactions

Fmoc-L-buthionine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include deprotected L-buthionine and peptides containing L-buthionine residues.

Properties

IUPAC Name

(2S)-4-butylsulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27NO4S/c1-2-3-13-29-14-12-21(22(25)26)24-23(27)28-15-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,20-21H,2-3,12-15H2,1H3,(H,24,27)(H,25,26)/t21-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWKYMIMIHMHMMY-NRFANRHFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCSCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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